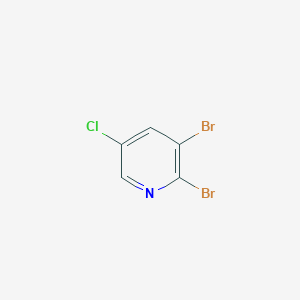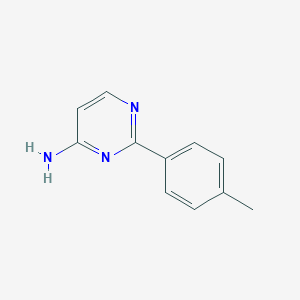
2,6-ジメトキシベンゾイルクロリド
概要
説明
2,6-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C₉H₉ClO₃. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
科学的研究の応用
2,6-Dimethoxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: It is used in the synthesis of various drugs, including antibiotics and anti-inflammatory agents.
Agrochemicals: It serves as an intermediate in the production of herbicides and pesticides.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is employed in the modification of biomolecules for studying biological processes.
作用機序
Target of Action
2,6-Dimethoxybenzoyl chloride is a chemical compound used in the synthesis of various pharmaceuticals . .
Mode of Action
The mode of action of 2,6-Dimethoxybenzoyl chloride is primarily through its role as a reagent in chemical reactions. It is used in the synthesis of other compounds, such as 2,6-dimethoxyphenylpenicillin . The exact interaction with its targets and the resulting changes depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
The biochemical pathways affected by 2,6-Dimethoxybenzoyl chloride are related to the compounds it helps synthesize. For example, in the synthesis of 2,6-dimethoxyphenylpenicillin, it may affect the biochemical pathways related to the action of penicillin . The downstream effects would be dependent on the specific role of the synthesized compound in biological systems.
Result of Action
The molecular and cellular effects of 2,6-Dimethoxybenzoyl chloride’s action are primarily seen in the properties of the compounds it helps synthesize. For instance, 2,6-dimethoxyphenylpenicillin, one of the compounds it can help produce, would have the antibiotic effects associated with penicillin .
Action Environment
The action, efficacy, and stability of 2,6-Dimethoxybenzoyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the efficiency of the reactions it is involved in and the yield of the desired product .
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzoyl chloride can be synthesized through the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction is as follows:
2,6-Dimethoxybenzoic acid+Thionyl chloride→2,6-Dimethoxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of 2,6-dimethoxybenzoyl chloride involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation to remove impurities and ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 2,6-Dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethoxybenzoic acid.
Reduction: It can be reduced to 2,6-dimethoxybenzaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines and Alcohols: For substitution reactions, common reagents include primary and secondary amines, as well as alcohols, under basic conditions.
Water: Hydrolysis typically occurs in aqueous acidic or basic conditions.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products:
Amides and Esters: Formed from substitution reactions.
2,6-Dimethoxybenzoic Acid: Formed from hydrolysis.
2,6-Dimethoxybenzaldehyde: Formed from reduction.
類似化合物との比較
2,4-Dimethoxybenzoyl Chloride: Similar in structure but differs in the position of the methoxy groups.
2,6-Dimethylbenzoyl Chloride: Similar in structure but has methyl groups instead of methoxy groups.
2,5-Dimethoxybenzoyl Chloride: Similar in structure but differs in the position of the methoxy groups.
Uniqueness: 2,6-Dimethoxybenzoyl chloride is unique due to the specific positioning of its methoxy groups, which influences its reactivity and the types of products it forms. This positioning makes it particularly useful in the synthesis of compounds where steric and electronic effects are crucial .
特性
IUPAC Name |
2,6-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXRPDJVAUCBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062099 | |
| Record name | Benzoyl chloride, 2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989-53-3 | |
| Record name | 2,6-Dimethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 2,6-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHOXYBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VD6YG0B0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common synthetic application of 2,6-Dimethoxybenzoyl chloride?
A1: 2,6-Dimethoxybenzoyl chloride is often used as a reagent in Friedel-Crafts acylation reactions. This reaction is particularly useful for synthesizing substituted aromatic ketones. For instance, reacting 2,6-Dimethoxybenzoyl chloride with pyrrole under Friedel-Crafts conditions yields 2-(2',6'-dimethoxybenzoyl)pyrrole, a crucial intermediate in the synthesis of the antibiotic pyoluteorin. [, ]
Q2: Are there any challenges in using 2,6-Dimethoxybenzoyl chloride in Friedel-Crafts reactions?
A2: Yes, the presence of the two methoxy groups at the 2 and 6 positions of the benzene ring introduces significant steric hindrance. This hindrance can impact the reaction yield and regioselectivity. For example, during the Friedel-Crafts reaction of 2,6-Dimethoxybenzoyl chloride with pyrrole, a product of beta substitution was observed alongside the desired alpha-substituted product. [] Additionally, anomalous Friedel–Crafts reactions have been observed, leading to unexpected byproducts. []
Q3: Beyond pyrrole, what other compounds have been reacted with 2,6-Dimethoxybenzoyl chloride?
A3: Research shows its use with various reagents, including alkynes, to synthesize 2,3-disubstituted chromen-4-one derivatives. This one-pot domino reaction involves a Friedel-Crafts acylation followed by annulation. []
Q4: Can 2,6-Dimethoxybenzoyl chloride be used to synthesize sterically hindered molecules?
A4: While the steric hindrance of 2,6-Dimethoxybenzoyl chloride can pose challenges, it has been successfully employed in synthesizing highly hindered aryl ketones. Researchers achieved this by reacting it with various organozinc reagents in the presence of a nickel catalyst. []
Q5: Are there alternative methods for synthesizing hindered aryl ketones using 2,6-Dimethoxybenzoyl chloride?
A5: Yes, studies have explored indium-mediated aroylation reactions. These reactions involve arylstannanes and 2,6-Dimethoxybenzoyl chloride and have proven effective in preparing sterically hindered benzophenones. The efficiency of this reaction is influenced by the electronic properties and positions of substituents on the reacting molecules. []
Q6: Has 2,6-Dimethoxybenzoyl chloride been used in the synthesis of biologically active compounds beyond pyoluteorin?
A6: Yes, it serves as a key building block in synthesizing radiolabeled raclopride, a potent dopamine-D2 receptor ligand. This synthesis involves coupling 2,6-Dimethoxybenzoyl chloride with a pyrrolidine derivative, followed by demethylation and radiolabeling steps. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)](/img/structure/B45321.png)


![4-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINOXALINE](/img/structure/B45328.png)

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)








